Epistaxis Control Efficacy: Xeroform Versus Calcium Sodium Alginate (Kaltostat)
In a prospective randomized controlled trial of 40 patients with severe epistaxis requiring hospital admission, Xeroform nasal packs showed no significant difference in efficacy or patient acceptability compared to calcium sodium alginate fibre (Kaltostat) [1]. Allocation was random, and the composition of each group in terms of age, sex distribution, etiology of epistaxis, and severity of bleed was not significantly different [2]. This non-inferiority establishes Xeroform as a therapeutically equivalent alternative to alginate-based packing, with selection hinging on secondary procurement factors such as cost and availability.
| Evidence Dimension | Efficacy in controlling severe epistaxis requiring hospital admission |
|---|---|
| Target Compound Data | No significant difference in efficacy compared to comparator |
| Comparator Or Baseline | Calcium sodium alginate fibre (Kaltostat); no significant difference in efficacy |
| Quantified Difference | No statistically significant difference; P-value not reported as significant for primary efficacy outcome |
| Conditions | Prospective randomized controlled trial; 40 patients with severe epistaxis requiring hospital admission; nasal packing application |
Why This Matters
This direct comparative evidence supports procurement decisions where Xeroform may be selected over alginate-based alternatives based on institutional cost, supply chain, or clinician familiarity without compromising therapeutic efficacy.
- [1] McGlashan JA, et al. A comparative study of calcium sodium alginate (Kaltostat) and bismuth tribromophenate (Xeroform) packing in the management of epistaxis. J Laryngol Otol. 1992 Dec;106(12):1067-71. doi: 10.1017/s0022215100121772. View Source
- [2] McGlashan JA, et al. A comparative study of calcium sodium alginate (Kaltostat) and bismuth tribromophenate (Xeroform) packing in the management of epistaxis. J Laryngol Otol. 1992 Dec;106(12):1067-71. doi: 10.1017/s0022215100121772. View Source
